molecular formula C8H10BrN3O2 B2564008 Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate CAS No. 1780042-26-3

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate

Numéro de catalogue: B2564008
Numéro CAS: 1780042-26-3
Poids moléculaire: 260.091
Clé InChI: FIIHEKAPDXWFIC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate is a bicyclic heterocyclic compound featuring a partially hydrogenated imidazo[1,5-a]pyrazine core. Key structural attributes include:

  • Methyl ester at position 1, enhancing solubility in organic solvents.
  • Tetrahydro configuration (5H,6H,7H,8H), reducing ring strain and increasing stability compared to fully unsaturated analogs.

This compound serves as a versatile intermediate in pharmaceutical synthesis, particularly for kinase inhibitors and antiviral agents .

Propriétés

IUPAC Name

methyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3O2/c1-14-7(13)6-5-4-10-2-3-12(5)8(9)11-6/h10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIIHEKAPDXWFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CNCCN2C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate typically involves the bromination of the imidazo[1,5-A]pyrazine core followed by esterification. One common method includes the reaction of 3-bromoimidazo[1,5-A]pyrazine with methanol in the presence of a suitable catalyst under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common in industrial settings to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,5-A]pyrazine derivatives, which can be further functionalized for specific applications .

Mécanisme D'action

The mechanism of action of Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ester group play crucial roles in binding to these targets, leading to the modulation of biological pathways. This interaction can result in the inhibition of enzyme activity or the activation of receptor-mediated signaling pathways .

Comparaison Avec Des Composés Similaires

Substituent Variations at Position 1 (Carboxylate Ester)

a. Ethyl Ester Derivatives

  • Ethyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate hydrochloride (CAS: 2567504-43-0):
    • Molecular weight : 318.98 g/mol (vs. 273.09 g/mol for methyl ester).
    • Solubility : Hydrochloride salt form increases aqueous solubility compared to the neutral methyl ester .
    • Synthetic yield : Lower yields reported for ethyl esters due to steric hindrance during esterification .

b. Benzyl Ester Derivatives

  • Benzyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-7-carboxylate :
    • Lipophilicity : Higher logP value (predicted 3.2 vs. 1.8 for methyl ester) due to the benzyl group, favoring blood-brain barrier penetration .
    • Stability : Susceptible to hydrolysis under basic conditions, unlike methyl esters .

c. tert-Butyl Ester Derivatives

  • 7-tert-Butyl 1-ethyl 3-bromo-imidazo[1,5-a]pyrazine-1,7-dicarboxylate (CAS: 2108354-93-2):
    • Steric effects : tert-Butyl group hinders nucleophilic attacks at position 7, altering reactivity .
    • Thermal stability : Higher melting point (113–114°C) compared to methyl ester analogs .

Substituent Variations at Position 3 (Bromo vs. Other Halogens/Functional Groups)

a. Chloro Derivatives

  • 3-Chloro-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate (CAS: EN300-1725609):
    • Reactivity : Chloro substituents are less reactive in Suzuki-Miyaura couplings compared to bromo .
    • Spectral data : IR spectra show distinct C–Cl stretches at 750 cm⁻¹ vs. C–Br at 550 cm⁻¹ .

b. Non-Halogenated Derivatives

  • 7-(4-Methoxyphenylmethyl)-imidazo[1,5-a]pyrazin-8(7H)-one (Compound 3g): Melting point: 183–185°C, higher than brominated analogs due to crystalline packing from the methoxyphenyl group . Synthetic yield: 86% via mesoionic intermediate polymerization, indicating efficient routes for non-halogenated derivatives .

Core Saturation and Ring Modifications

a. Fully Unsaturated Imidazo[1,5-a]pyrazines

  • Methyl 6-chloro-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine-7-carboxylate (Compound 15): Electrophilicity: Increased reactivity at the dioxo site compared to tetrahydro derivatives . Biological activity: Enhanced binding to kinase ATP pockets due to planarity .

b. Piperazine-Fused Analogs

  • ABC28 and ABC90 ():
    • Piperazine substituents : Improve solubility and modulate target affinity (e.g., serotonin receptors) .
    • Synthetic complexity : Multi-step routes (yields 70–95%) vs. simpler esterifications for the methyl bromo compound .

Data Tables

Table 1: Physical and Spectral Properties of Selected Analogs

Compound Molecular Weight (g/mol) Melting Point (°C) IR Key Stretches (cm⁻¹) Yield (%)
Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate 273.09 Not reported C=O (1715), C–Br (550)
Ethyl ester hydrochloride 318.98 Dec. >200 SO₂ (1130–1330) 60–70
Compound 3g 485.14 183–185 C=O (1676), SO₂ (1162) 86
ABC28 657.52 Not reported C=O (1680), N–H (3320) 95

Activité Biologique

Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : Methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate
  • Molecular Formula : C9H8BrN3O2
  • Molecular Weight : 272.08 g/mol
  • CAS Number : [insert CAS number if available]

Mechanisms of Biological Activity

Research indicates that compounds in the imidazo[1,5-A]pyrazine class can exhibit various biological activities:

  • ENPP1 Inhibition : Similar compounds have been shown to inhibit ecto-nucleotide triphosphate diphosphohydrolase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. This inhibition can enhance immune responses and is being explored for cancer immunotherapy applications .
  • AMPAR Modulation : Some derivatives have been identified as selective negative modulators of α-amino-3-hydroxy-5-methylisoxazole-4-propionate receptors (AMPARs), which are crucial for synaptic transmission and plasticity in the central nervous system. This modulation may have implications for treating neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeCompound ReferenceIC50 Value (nM)Notes
ENPP1 InhibitionImidazo[1,2-a]pyrazine derivative5.70 - 9.68Potent and selective; enhances STING pathway activation
AMPAR ModulationImidazo[1,2-a]pyrazine derivativeSubnanomolarEffective in seizure protection models

Case Study 1: ENPP1 Inhibition in Cancer Therapy

A notable study explored the efficacy of imidazo[1,2-a]pyrazine derivatives as ENPP1 inhibitors. Compound 7 , a derivative closely related to methyl 3-bromo-5H,6H,7H,8H-imidazo[1,5-A]pyrazine-1-carboxylate, demonstrated significant tumor growth inhibition when combined with anti-PD-1 therapy in murine models. The combination treatment resulted in a tumor growth inhibition rate of 77.7% and improved survival rates compared to controls .

Case Study 2: Neurological Applications

Another research effort focused on the modulation of AMPARs by imidazo[1,2-a]pyrazines. The study found that specific derivatives could effectively block glutamate-induced calcium flux in HEK-293 cells expressing AMPARs. These findings suggest potential therapeutic applications in conditions like epilepsy and other neurodegenerative diseases where AMPAR activity is dysregulated .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.